molecular formula C27H20O7 B12214359 methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

Cat. No.: B12214359
M. Wt: 456.4 g/mol
InChI Key: WUMXJIAACKTSEQ-UHFFFAOYSA-N
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Description

Methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a complex organic compound that features a benzofuran and chromen structure. These structures are known for their diverse biological activities and are often found in natural products and synthetic compounds with significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of such complex compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry, to enhance yield and reduce reaction times .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogen acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogen acids in polar aprotic solvents.

Major Products: The major products formed from these reactions include various substituted benzofuran and chromen derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The antimicrobial activity is linked to its interaction with bacterial cell membranes, leading to cell lysis .

Properties

Molecular Formula

C27H20O7

Molecular Weight

456.4 g/mol

IUPAC Name

methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate

InChI

InChI=1S/C27H20O7/c1-30-21-10-6-9-17-11-23(34-27(17)21)20-14-25(28)33-24-12-18(16-7-4-3-5-8-16)22(13-19(20)24)32-15-26(29)31-2/h3-14H,15H2,1-2H3

InChI Key

WUMXJIAACKTSEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC(=C(C=C34)OCC(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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